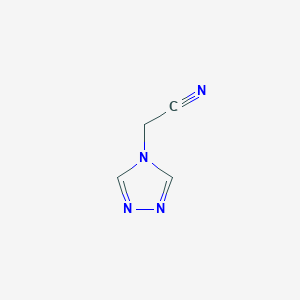

2-(4H-1,2,4-triazol-4-yl)acetonitrile

Beschreibung

Significance of 1,2,4-Triazole (B32235) Scaffolds in Modern Organic Synthesis

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This structural motif is of profound importance in modern organic and medicinal chemistry due to its unique chemical properties and broad spectrum of biological activities. nih.govtandfonline.comtandfonline.com 1,2,4-triazole derivatives are known to exhibit a wide range of pharmacological effects, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.gov

The significance of the 1,2,4-triazole scaffold stems from its ability to act as a stable, rigid framework that can be readily functionalized. nih.gov Its nitrogen atoms can participate in hydrogen bonding, a key interaction for molecular recognition in biological systems. nih.gov This has led to the incorporation of the 1,2,4-triazole ring into numerous clinically successful drugs. nih.govlifechemicals.comresearchgate.net For instance, fluconazole (B54011) and itraconazole (B105839) are widely used antifungal agents, while letrozole (B1683767) and anastrozole (B1683761) are employed in cancer therapy. nih.govresearchgate.net The structural diversity and proven biological relevance of 1,2,4-triazole derivatives continue to make them a focal point of research in the quest for new therapeutic agents and functional materials. lifechemicals.commdpi.com

Beyond medicine, 1,2,4-triazole derivatives have found applications in materials science as corrosion inhibitors, ionic liquids, and components of organic polymers for light-emitting devices. lifechemicals.com Their stability and versatile chemical nature make them valuable components in the design of novel functional materials. lifechemicals.com

Utility of Acetonitrile (B52724) Derivatives as Chemical Building Blocks

Acetonitrile (CH₃CN) and its derivatives are fundamental building blocks in organic synthesis. wikipedia.orgntnu.no The acetonitrile group, characterized by a carbon-nitrogen triple bond (a nitrile), offers a wealth of synthetic possibilities. mdpi.com It can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, making it a valuable synthon. ntnu.no

The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic, allowing for the formation of a carbanion upon treatment with a base. mdpi.com This nucleophilic species can then participate in a wide array of carbon-carbon bond-forming reactions, a cornerstone of organic synthesis. rsc.org This reactivity allows for the construction of more complex molecular architectures from simple starting materials. researchgate.net

Furthermore, the nitrile group itself can undergo various reactions. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. ntnu.no This versatility makes acetonitrile derivatives, such as 2-(4H-1,2,4-triazol-4-yl)acetonitrile, highly valuable intermediates for the synthesis of a diverse range of target molecules. acs.orgresearchgate.net The cyanomethyl radical (•CH₂CN), which can be generated from acetonitrile, is also an important intermediate in constructing C-C bonds. rsc.org

Research Landscape and Potential Directions for this compound Studies

The research landscape for this compound itself is an area ripe for exploration. While extensive research exists on the individual components—1,2,4-triazoles and acetonitrile derivatives—the specific combination in this molecule presents unique opportunities. Current research on similar structures often focuses on their synthesis and potential as precursors for more complex, biologically active molecules. For instance, derivatives of 4H-1,2,4-triazole are investigated for their role in creating dual aromatase and sulfatase inhibitors for potential cancer therapies. nih.gov

Future research directions for this compound could focus on several promising avenues:

Novel Synthetic Methodologies: Developing new, efficient, and environmentally benign methods for the synthesis of this compound and its derivatives would be a valuable contribution. This could involve exploring one-pot reactions or novel catalytic systems. organic-chemistry.org

Exploration of Chemical Reactivity: A systematic investigation of the reactivity of both the triazole ring and the acetonitrile moiety within this specific molecule could uncover novel transformations and lead to the synthesis of new classes of compounds. This could include reactions at the nitrile group, the α-carbon, and functionalization of the triazole ring.

Medicinal Chemistry Applications: Given the well-documented biological activities of 1,2,4-triazoles, a primary research direction would be the use of this compound as a scaffold for the design and synthesis of new potential therapeutic agents. The acetonitrile group can be elaborated into various functionalities to create libraries of compounds for screening against different biological targets.

Materials Science: The unique electronic properties and potential for coordination with metal ions of the 1,2,4-triazole ring suggest that this compound could be a precursor for novel functional materials, such as metal-organic frameworks (MOFs), polymers, or ligands for catalysis.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 1,2,4-Triazole | C₂H₃N₃ | 69.07 | Solid | 119-122 | 259-261 |

| 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile | C₁₀H₈N₄ | 184.20 | Powder | Not Available | Not Available |

| Acetonitrile | C₂H₃N | 41.05 | Liquid | -45 | 81-82 |

Data sourced from various chemical suppliers and databases. uni.luamericanelements.comsigmaaldrich.com

Table 2: Selected Marketed Drugs Containing the 1,2,4-Triazole Scaffold

| Drug Name | Therapeutic Class | Key Application |

| Fluconazole | Antifungal | Treatment of fungal infections. nih.govresearchgate.net |

| Itraconazole | Antifungal | Treatment of a broad range of fungal infections. nih.govresearchgate.net |

| Anastrozole | Anticancer | Treatment of breast cancer. nih.govresearchgate.net |

| Letrozole | Anticancer | Treatment of breast cancer. nih.govresearchgate.net |

| Ribavirin | Antiviral | Treatment of viral infections, including hepatitis C. lifechemicals.comresearchgate.net |

| Alprazolam | Anxiolytic | Management of anxiety disorders. nih.gov |

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H4N4 |

|---|---|

Molekulargewicht |

108.10 g/mol |

IUPAC-Name |

2-(1,2,4-triazol-4-yl)acetonitrile |

InChI |

InChI=1S/C4H4N4/c5-1-2-8-3-6-7-4-8/h3-4H,2H2 |

InChI-Schlüssel |

JMESXTMBVALUSQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NN=CN1CC#N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 4h 1,2,4 Triazol 4 Yl Acetonitrile and Its Derivatives

Strategies for Constructing the 4H-1,2,4-Triazole Moiety

The formation of the 4H-1,2,4-triazole ring is a critical step that can be achieved through various synthetic routes. These methods often involve cyclization reactions and the strategic use of specific synthons to build the heterocyclic core.

Cyclization Reactions Involving Hydrazine (B178648) and Carboxylic Acid Derivatives

A foundational approach to synthesizing the 1,2,4-triazole (B32235) ring involves the condensation and cyclization of hydrazine or its derivatives with carboxylic acids or related compounds. scispace.comnih.gov The Einhorn–Brunner reaction, for instance, describes the condensation between hydrazines and diacylamines in the presence of a weak acid to form 1,2,4-triazoles. scispace.com Similarly, the Pellizzari reaction involves heating a mixture of an amide and an acyl hydrazide. scispace.com

Modern variations of these classical methods continue to be developed. For example, 3,4,5-trisubstituted 4H-1,2,4-triazoles can be synthesized from the reaction of diacylhydrazines with aromatic amines using a dehydrating agent. nih.gov Another method involves the reaction of hydrazides with isothiocyanates to form thiosemicarbazides, which are then cyclized under basic conditions to yield 4-aryl-5-substituted-4H-1,2,4-triazole-3-thiols. nih.gov

A notable procedure involves reacting ethyl formate (B1220265) with hydrazine hydrate (B1144303) to produce formhydrazide, which is then heated to induce cyclization, yielding 4-amino-1,2,4-triazole. orgsyn.org This amino-triazole serves as a versatile precursor for further derivatization.

Table 1: Examples of Cyclization Reactions for 1,2,4-Triazole Synthesis

| Reactant 1 | Reactant 2 | Key Conditions | Product Type |

| Hydrazine Hydrate | Ethyl Formate | Reflux, then heating to ~200°C | 4-Amino-1,2,4-triazole orgsyn.org |

| Acyl Hydrazide | Isothiocyanate | Basic conditions (e.g., 2N NaOH) | 5-Substituted-4-aryl-4H-1,2,4-triazole-3-thiol nih.gov |

| Diacylhydrazines | Aromatic Amines | Dehydrating agent (e.g., P₂O₅) | 3,4,5-Trisubstituted 4H-1,2,4-triazole nih.gov |

| Hydrazides | Secondary Amides | Triflic anhydride (B1165640), microwave | 3,4,5-Trisubstituted 1,2,4-triazoles organic-chemistry.org |

Role of Acetonitrile (B52724) as a C2N Synthon in Heterocyclic Ring Formation

Acetonitrile and its derivatives can serve as valuable building blocks in the formation of heterocyclic rings, including 1,2,4-triazoles. While not a direct C2N synthon in the classical sense for building the triazole backbone from scratch, its nitrile group is pivotal in certain synthetic strategies. For instance, a copper-enabled three-component reaction of nitriles, 2-diazoacetonitriles, and aryldiazonium salts can produce 1-aryl-5-cyano-1,2,4-triazoles. isres.org

In a different approach, the annulation of nitriles with hydrazines, mediated by a base, has been developed for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. rsc.org This method demonstrates the versatility of the nitrile functionality in constructing the triazole ring system.

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) represent highly efficient and atom-economical strategies for synthesizing complex molecules like 1,2,4-triazoles from simple precursors in a single operation. rsc.orgacs.org These methods are advantageous as they reduce the need for intermediate purification steps, saving time and resources.

A one-pot, two-step process has been developed for creating 1,3,5-trisubstituted-1,2,4-triazoles from a carboxylic acid, an amidine, and a monosubstituted hydrazine. frontiersin.org This reaction proceeds through the in-situ formation of an amide, which then reacts with the hydrazine and cyclizes. Another one-pot synthesis involves the triflic anhydride activation of secondary amides and hydrazides, followed by microwave-induced cyclodehydration to yield 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Multicomponent reactions have also been successfully employed. For example, a base-promoted, three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones provides a metal-free route to 1,2,4-triazole-based hybrids. rsc.org Furthermore, a copper-catalyzed three-component reaction using nitriles, 2-diazoacetonitriles, and aryldiazonium salts affords 1-aryl-5-cyano-1,2,4-triazoles. isres.org

Functionalization and Derivatization at the 4-Position of the 1,2,4-Triazole Ring

Once the 1,2,4-triazole core is formed, the introduction of various functional groups, particularly at the N4 position, is crucial for modulating the compound's properties. The attachment of an acetonitrile moiety is of particular interest.

Direct Attachment of the Acetonitrile Moiety

The direct alkylation of the 1,2,4-triazole ring with a haloacetonitrile is the most straightforward method for synthesizing 2-(4H-1,2,4-triazol-4-yl)acetonitrile. This reaction is typically carried out under basic conditions. For instance, reacting 1,2,4-triazole with chloroacetonitrile (B46850) in the presence of a base like sodium bicarbonate can yield the desired product. nih.gov The use of sodium hydride as a base in a solvent like DMF is also a common practice.

A specific protocol involves the reaction of 1H-1,2,4-triazole with bromoacetonitrile (B46782) in acetonitrile, using potassium carbonate as the base, with microwave irradiation to facilitate the reaction.

Table 2: Conditions for Direct Acetonitrile Attachment to 1,2,4-Triazole

| Triazole Source | Acetonitrile Source | Base | Solvent | Conditions |

| 1,2,4-triazole | Chloroacetonitrile | Sodium Bicarbonate (NaHCO₃) | Not specified | Not specified nih.gov |

| 1H-1,2,4-triazole | Bromoacetonitrile | Potassium Carbonate (K₂CO₃) | Acetonitrile | Microwave irradiation, 85°C |

N-Alkylation and N-Acylation Strategies for N-Substitution

Beyond the direct attachment of the acetonitrile group, a wide array of N-alkylation and N-acylation reactions can be used to introduce diverse substituents at the nitrogen atoms of the triazole ring, including the N4 position.

N-Alkylation: N-alkylation is a common method for introducing alkyl groups onto the triazole ring. For example, 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles can be prepared and subsequently used in cross-coupling reactions like the Suzuki reaction to introduce further complexity. nih.gov In one study, intermediates were synthesized by reacting phenacyl chloride derivatives with 1,2,4-triazole, which were then further alkylated using benzyl (B1604629) bromide or benzhydryl bromide in the presence of sodium hydride. nih.gov The reaction of 5-(substituted phenyl)-1,2,4-triazolidine-3-thiones with propargyl bromide is another example of N-alkylation leading to functionalized triazoles. nih.gov

N-Acylation: N-acylation introduces an acyl group to the triazole nitrogen. This can be achieved using acylating agents like acetyl chloride or acetic anhydride. acs.org For instance, N-acyl derivatives have been prepared by the addition of acetyl chloride to the azomethine group of a Schiff base derived from 4-amino-1,2,4-triazole. chemmethod.com Microwave-assisted N-acylation of amide derivatives, followed by reaction with hydrazine hydrochlorides, provides a route to 1,3,5-trisubstituted-1,2,4-triazoles. researchgate.net The selectivity of acylation can sometimes be an issue, potentially leading to mixtures of acetylated products. acs.org

Catalytic and Sustainable Approaches in Synthesis

Modern synthetic chemistry increasingly focuses on catalytic and sustainable methods to construct complex molecules. For 1,2,4-triazole derivatives, this includes the use of transition-metal catalysts, electrochemical processes, and microwave-assisted protocols. These techniques not only enhance the efficiency and accessibility of these compounds but also align with the principles of green chemistry by minimizing waste and energy consumption.

Transition-metal catalysis has emerged as a powerful tool for the construction of 1,2,4-triazole rings, offering routes that are often inaccessible through traditional thermal methods. These reactions can tolerate a wide range of functional groups and provide high yields under relatively mild conditions.

Copper catalysts are particularly prominent in this area. nih.gov One of the first examples of transition-metal-catalyzed synthesis of 1,2,4-triazoles involved a copper-catalyzed coupling of amidines with nitriles. scipublications.com More recent methods have expanded on this, with CuCl₂ being used to promote the synthesis of trisubstituted 1,2,4-triazoles from amides and dimethylformamide (DMF), where the nitrogen and methyl groups from DMF are incorporated into the final triazole product. nih.gov Copper acetate (B1210297) has also been effectively used as a catalyst in three-component reactions to produce N-alkyl-5-seleno-1,2,3-triazoles, showcasing the versatility of copper in synthesizing various triazole isomers and derivatives. nih.gov

Beyond copper, other metals have proven effective. Palladium catalysts, for instance, are employed in Suzuki cross-coupling reactions to synthesize 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles. nih.gov This methodology involves preparing bromine-containing 4-alkyl-4H-1,2,4-triazoles and subsequently coupling them with various boronic acids. nih.gov Nickel(0) has been utilized in catalyzed intramolecular [4+2] cycloadditions to assemble hydroisoindole and hydroisoquinoline ring systems, which are foundational structures in many natural products. williams.edu This demonstrates the capacity of metal catalysts to facilitate complex cyclizations under mild conditions, often at room temperature, where uncatalyzed reactions fail. williams.edu

| Catalyst | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Copper(II) Chloride (CuCl₂) | Amides, DMF | Trisubstituted-1,2,4-triazoles | Uses DMF as a source of nitrogen and methyl groups; K₃PO₄ used as base. | nih.gov |

| Palladium(0) (Pd(PPh₃)₄) | 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles, Boronic Acids | 4-Alkyl-3,5-diaryl-4H-1,2,4-triazoles | Suzuki cross-coupling reaction; often used with a phase transfer catalyst like NBu₄Br. | nih.gov |

| Nickel(0) | Nitrogen-containing dienynes | Hydroisoindoles, Hydroisoquinolines | Intramolecular [4+2] cycloaddition; effective for reactions that fail under thermal conditions. | williams.edu |

| Silver(I) / Copper | Aryl diazonium salts, Isocyanides | Disubstituted-1,2,4-triazoles | Catalyst choice determines regioselectivity (Ag(I) for 1,3-disubstituted, Cu for 1,5-disubstituted). | nih.gov |

Electrochemical synthesis represents a sustainable and powerful alternative to conventional chemical methods, often proceeding without the need for chemical oxidants or reductants. rsc.org Acetonitrile is a key solvent in many electrochemical applications, but it can also serve as a versatile reactant, functioning as a carbon or nitrogen source for the synthesis of nitrogen-containing heterocycles. rsc.org This dual role is pivotal in developing green and atom-economical synthetic routes. rsc.org

A notable application is the electrochemical synthesis of 1,2,4-triazole-fused heterocycles. rsc.org A reagent-free, intramolecular dehydrogenative C–N cross-coupling reaction has been developed under mild electrolytic conditions to efficiently produce valuable 1,2,4-triazolo[4,3-a]pyridines and related structures from commercially available aldehydes and 2-hydrazinopyridines. rsc.org This metal- and oxidant-free protocol is highly functional-group tolerant and can be easily scaled up. rsc.org While this specific example leads to a fused system, the underlying principles highlight the potential for using electrochemical methods to construct the core triazole ring. Research has also shown that stable 1,2,4-triazol-5-ylidene carbenes can react directly with acetonitrile via C-H bond insertion to form 5-cyanomethyl-4,5-dihydro-1H-1,2,4-triazoles, demonstrating the reactivity of the acetonitrile C-H bond in the functionalization of triazole systems. researchgate.netnih.gov

| Methodology | Reactants/Substrates | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Intramolecular Dehydrogenative C–N Cross-Coupling | Aliphatic or (hetero)aromatic aldehydes, 2-Hydrazinopyridines | 1,2,4-Triazolo[4,3-a]pyridines | Reagent-free, metal-free, oxidant-free, mild conditions, scalable. | rsc.org |

| C-H Insertion | 1,2,4-Triazol-5-ylidenes, Acetonitrile | 5-Cyanomethyl-4,5-dihydro-1H-1,2,4-triazoles | Direct functionalization of the triazole ring using acetonitrile as a reactant. | researchgate.netnih.gov |

Microwave-assisted organic synthesis (MAOS) has become an essential tool in modern chemistry for its ability to dramatically reduce reaction times, increase product yields, and improve product purity by minimizing side reactions. rjptonline.orgclockss.org As an alternative energy source, microwave irradiation can drive chemical reactions more efficiently than conventional heating by directly interacting with polar molecules in the reaction mixture. pnrjournal.com The synthesis of 1,2,4-triazoles and their derivatives has greatly benefited from this technology. rjptonline.orgnih.gov

Numerous protocols have been developed for the microwave-assisted synthesis of 1,2,4-triazoles. One simple and efficient method involves the reaction of hydrazines with formamide (B127407) under microwave irradiation, which proceeds smoothly without a catalyst and shows excellent functional group tolerance. organic-chemistry.org Optimization of this reaction showed that a temperature of 160°C for just 10 minutes could produce yields ranging from 54–81%. organic-chemistry.org Another approach involves the direct reaction of a nitrile and a hydrazide under microwave conditions without any base or solvent, providing an efficient route to 3,5-substituted 1,2,4-triazoles. scipublications.com

The advantages of MAOS over conventional heating are significant. For example, the synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole was achieved in 8–9 minutes using microwave irradiation, whereas the traditional method required 10 hours of reflux. nih.gov Similarly, the heterocyclization of certain triazole precursors using microwaves was found to be 36–72 times faster than conventional heating, with significantly higher yields. nih.gov These studies consistently demonstrate that MAOS is a superior method for the rapid and efficient synthesis of diverse 1,2,4-triazole derivatives. rjptonline.orgscielo.org.zanih.gov

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of 1,2,4-triazol-3-one derivatives | Not specified, but significantly longer | 20 min | Yields were better than conventional heating. | scielo.org.za |

| Synthesis of 3-heterocyclic-1,2,4-triazines | Hours to days | 5-10 min | Reaction times reduced 60 to 300-fold. | clockss.org |

| Cyclization of thiosemicarbazides | Not specified, but significantly longer | 3 min | High yield (84%). | nih.gov |

| Synthesis of Schiff's bases from 1,2,4-triazole-3-thiol | Not specified, but significantly longer | 5-10 min | Improved yields (64-84%). | rjptonline.org |

| Heterocyclization of N-(3-methylthio-5-substituted-4H-1,2,4-triazol-4-yl)benzene carboximidamide | Significantly longer | Minutes | 36–72 times faster with significantly higher yields. | nih.gov |

Reactivity and Mechanistic Investigations of 2 4h 1,2,4 Triazol 4 Yl Acetonitrile

Reactivity of the 4H-1,2,4-Triazole Core

The 1,2,4-triazole (B32235) ring is an aromatic, five-membered heterocycle containing three nitrogen atoms. This structure possesses a unique electronic profile that governs its reactivity. nih.govchemicalbook.com The 1,2,4-triazole system can exist in two tautomeric forms, 1H- and 4H-1,2,4-triazole, which are in rapid equilibrium, though the 1H tautomer is generally more stable. nih.govnih.gov The presence of three nitrogen atoms renders the ring electron-deficient, influencing its susceptibility to attack by electrophiles and nucleophiles. nih.govchemicalbook.com

Electrophilic Substitution Reactions at Ring Nitrogen Atoms

Due to the high electron density and the presence of lone pairs on the nitrogen atoms, electrophilic substitution on the 1,2,4-triazole ring occurs exclusively at these nitrogen atoms. nih.govchemicalbook.com The carbon atoms are electron-deficient and thus not susceptible to electrophilic attack.

Alkylation is a primary example of electrophilic substitution on the triazole ring. The reaction of 1H-1,2,4-triazole with alkylating agents can lead to substitution at different nitrogen positions. For instance, alkylation with methyl sulfate (B86663) in the presence of aqueous sodium hydroxide (B78521) results in a mixture of 1-methyl- and 4-methyl-1,2,4-triazole. chemicalbook.com However, the regioselectivity can be controlled by the reaction conditions. Using sodium ethoxide in ethanol (B145695) as a base tends to favor alkylation at the N1 position. chemicalbook.com Similarly, reaction with ethyl chloroacetate (B1199739) in the presence of sodium methoxide (B1231860) also yields the N1-substituted product. chemicalbook.com

Protonation, the simplest form of electrophilic attack, readily occurs at the N4 position of the 1H-1,2,4-triazole in the presence of strong acids like concentrated HCl to form a triazolium salt. chemicalbook.com

| Reaction Type | Reagents | Product(s) | Reference(s) |

| Alkylation | Methyl sulfate / aq. NaOH | 1-methyl- and 4-methyl-1,2,4-triazole | chemicalbook.com |

| Alkylation | Alkyl halide / NaOEt in EtOH | N1-alkylated 1,2,4-triazole | chemicalbook.com |

| Alkylation | Ethyl chloroacetate / NaOMe | N1-substituted product | chemicalbook.com |

| Protonation | Concentrated HCl | 4-protonated triazolium chloride | chemicalbook.com |

Nucleophilic Substitution Reactions at Ring Carbon Atoms

The carbon atoms (C3 and C5) in the 1,2,4-triazole ring are flanked by electronegative nitrogen atoms, which makes them π-deficient and thus susceptible to nucleophilic attack, particularly under mild conditions. nih.govchemicalbook.com This reactivity allows for the introduction of various functional groups onto the triazole core.

A common strategy involves the use of halogenated 1,2,4-triazoles as precursors. The halogen atom acts as a leaving group, facilitating nucleophilic substitution to form 5-substituted triazoles. researchgate.net This approach is valuable for building more complex molecular architectures. Cross-coupling reactions, such as the Suzuki reaction, have also been successfully applied to halogenated 1H-1,2,4-triazole nucleosides to introduce new carbon-carbon bonds at the ring's carbon positions. researchgate.net

Influence of Electronic and Steric Factors on Triazole Reactivity

The reactivity of the 1,2,4-triazole ring is significantly influenced by both electronic and steric factors. The inherent electron-accepting character of the triazole ring can be further enhanced by attaching electron-withdrawing substituents to the ring. acs.org This modification increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

Conversely, the nitrogen atoms, being the sites of electrophilic attack, are nucleophilic. Their nucleophilicity can be modulated by the substituents on the ring. youtube.com

Steric hindrance also plays a crucial role in directing the outcome of reactions. For example, the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved through various methods, and the nature of the substituents can affect reaction efficiency and regioselectivity. organic-chemistry.orgnih.gov In reactions like the Ru-catalyzed C-H arylation, the 1,2,4-triazole moiety itself can act as a directing group, highlighting the interplay between the ring's intrinsic properties and the influence of attached functional groups. organic-chemistry.org

Reactivity of the Acetonitrile (B52724) Side Chain

The acetonitrile group attached to the N4 position of the triazole ring exhibits its own characteristic reactivity, primarily centered on the acidic alpha-protons and the versatile nitrile functional group.

Acidic Properties of Alpha-Protons and Enolate Formation

The methylene (B1212753) protons (α-protons) of the acetonitrile side chain in 2-(4H-1,2,4-triazol-4-yl)acetonitrile are acidic. This acidity is significantly enhanced by the adjacent electron-withdrawing 1,2,4-triazole ring, which stabilizes the resulting conjugate base, known as an enolate. libretexts.orgopenstax.org The pKa of the α-hydrogens in nitriles is generally around 25, which is considerably more acidic than that of a typical alkane (pKa ~50). openstax.orglibretexts.org

The formation of the enolate is typically achieved by treatment with a strong, non-nucleophilic base. fiveable.me Lithium diisopropylamide (LDA) is a commonly used reagent for this purpose as it can effectively deprotonate the α-carbon to generate the enolate anion in high concentration. libretexts.orglibretexts.orgfiveable.me Weaker bases, such as hydroxides or alkoxides, are generally insufficient to achieve complete deprotonation. libretexts.org The resulting enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

| Compound Type | Approximate pKa | Key Feature | Reference(s) |

| Alkane | ~50 | Very weakly acidic | libretexts.org |

| Ketone | ~19-21 | Moderately acidic α-hydrogens | libretexts.org |

| Aldehyde | ~16-18 | More acidic than ketones | libretexts.org |

| Nitrile | ~25 | Acidic α-hydrogens | openstax.org |

| β-Diketone | ~9 | Highly acidic due to dual carbonyl stabilization | openstax.org |

Transformations Involving the Nitrile Group (e.g., Hydrolysis, Cycloaddition)

The nitrile group (–C≡N) is a versatile functional group capable of undergoing a wide array of chemical transformations. numberanalytics.com

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or a carboxylate salt. This reaction is typically carried out by heating the nitrile under reflux with either an aqueous acid (e.g., HCl) or a base (e.g., NaOH). libretexts.org Acidic hydrolysis of this compound would yield 2-(4H-1,2,4-triazol-4-yl)acetic acid. rsc.orgresearchgate.netscispace.com Alkaline hydrolysis would produce the corresponding carboxylate salt. libretexts.org The hydrolysis proceeds through an intermediate amide. libretexts.org

Radical Reactions and Cyanomethylation Pathways

The acetonitrile moiety in this compound is a potential source for the cyanomethyl radical (•CH₂CN) under appropriate conditions. While direct studies on the radical reactions of this compound are not extensively documented, the behavior of related 1,2,4-triazole derivatives and acetonitrile compounds provides insights into its potential reactivity.

Derivatives of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol have been investigated for their antiradical properties, indicating that the 1,2,4-triazole scaffold can participate in radical scavenging activities. zsmu.edu.ua For instance, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol demonstrated significant antiradical effects against 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. zsmu.edu.ua This suggests that the triazole ring system in this compound could also influence its behavior in radical-mediated processes.

The cyanomethyl group itself is a versatile synthon in organic synthesis. Cyanomethylation reactions, involving the introduction of a -CH₂CN group, can proceed through radical pathways. For instance, visible-light-promoted cyanomethylation of 2H-indazoles has been achieved using bromoacetonitrile (B46782) as the cyanomethyl radical source. Although this does not directly involve this compound, it demonstrates a viable pathway for generating and utilizing cyanomethyl radicals that could be conceptually applied.

Furthermore, studies on S-derivatives of 1,2,4-triazoles have shown significant antiradical activity. mdpi.com The investigation of compounds like 2-((4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid against DPPH radicals highlights the capacity of the triazole system to interact with radical species. mdpi.com This inherent reactivity suggests that this compound could potentially undergo radical-initiated coupling reactions or act as a radical scavenger under specific conditions.

The following table summarizes the antiradical activity of some related 1,2,4-triazole derivatives, which can serve as a proxy for the potential radical reactivity of the target compound.

| Compound | Concentration (M) | Antiradical Effect (%) vs. DPPH | Reference |

| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | 1 × 10⁻³ | 88.89 | zsmu.edu.ua |

| 2-((4-Methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid | Not Specified | Significant Activity | mdpi.com |

| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol with 4-fluorobenzylidene radical | Not Specified | Slight Decrease in Activity | zsmu.edu.ua |

| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol with 2-hydroxybenzylidene radical | Not Specified | High Antiradical Effect | zsmu.edu.ua |

Detailed Mechanistic Elucidation of Chemical Transformations

Understanding the reaction mechanisms, including the identification of intermediates and transition states, is crucial for controlling the outcome of chemical transformations involving this compound.

The reactions of 1,2,4-triazoles often proceed through various intermediates depending on the reaction conditions and substrates. In the context of forming the 1,2,4-triazole ring itself, photochemical reactions of diazoalkanes with azodicarboxylates have been shown to proceed through triplet intermediates and azomethine ylide intermediates. rsc.org While this pertains to the synthesis of the triazole ring, it highlights the types of reactive species that can be involved in triazole chemistry.

In reactions involving the side chain, the acidity of the α-protons of the acetonitrile group is enhanced by the electron-withdrawing nature of the 4H-1,2,4-triazol-4-yl substituent. This facilitates the formation of a carbanionic intermediate in the presence of a base. This carbanion can then act as a nucleophile in various alkylation and condensation reactions.

Mechanistic studies on the formation of 1-alkylidene/arylidene-1,2,4-triazolinium salts, which share the triazole core, have been conducted using a combination of NMR and DFT approaches. nih.gov These studies revealed the presence of cyclic 1,3-oxazetidine (B3055997) intermediates and competing reaction pathways that can lead to isotope scrambling. nih.gov This underscores the complexity of reactions involving the triazole nucleus and the importance of detailed mechanistic investigations.

For instance, in the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1,1-diethoxyethane, an S-alkylated intermediate is formed, which can then be deprotected to an aldehyde. mdpi.com The isolation and characterization of such intermediates are key to understanding the reaction sequence. The deprotection of the resulting acetal (B89532) was attempted under various conditions, with some methods leading to the desired aldehyde and others failing, suggesting the influence of the triazole ring on the stability of intermediates. mdpi.com

The following table outlines the proposed intermediates in related triazole reactions, which can provide a framework for understanding the reactivity of this compound.

| Reaction | Proposed Intermediate(s) | Method of Investigation | Reference |

| Photochemical synthesis of 1,2,4-triazoles | Triplet species, Azomethine ylide | Experimental and Computational | rsc.org |

| Formation of 1-alkylidene/arylidene-1,2,4-triazolinium salts | Cyclic 1,3-oxazetidine intermediate | NMR and DFT | nih.gov |

| S-alkylation and deprotection of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol | S-alkylated acetal, α-hydroxy sulfonic acid sodium salt (bisulfite adduct) | Spectroscopic Methods | mdpi.com |

The derivatization of this compound can lead to issues of regioselectivity and stereoselectivity, particularly when new chiral centers are formed or when reactions can occur at multiple sites on the triazole ring.

Regioselectivity: The 1,2,4-triazole ring has multiple nitrogen atoms, and reactions with electrophiles can potentially occur at N1, N2, or N4. In the case of this compound, the N4 position is already substituted. However, reactions involving the triazole ring itself, such as N-alkylation or cycloadditions, need to consider the relative nucleophilicity of the remaining nitrogen atoms. It is known that 1H-1,2,4-triazole is generally more stable than the 4H-tautomer. ijsr.netnih.gov Electrophilic substitution on the 1H-1,2,4-triazole ring typically occurs at the nitrogen atoms due to their high electron density. nih.gov

In the synthesis of substituted 1,2,4-triazoles, regioselectivity is a key challenge. For example, the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) leads to the regioselective formation of 5-trifluoromethyl 1,2,4-triazoles. mdpi.com A plausible mechanism involves the in-situ generation of a nitrile imine which then undergoes a regioselective cycloaddition. mdpi.com Similarly, reactions of 4H-1,2,4-triazole-3-thiol derivatives with chloroethynylphosphonates proceed with high regioselectivity to form fused heterocyclic systems. researchgate.net The proposed mechanism involves an initial attack by the thionic sulfur atom followed by intramolecular cyclization involving the N2 of the triazole ring. researchgate.net

Stereoselectivity: When the derivatization of this compound creates a new stereocenter, controlling the stereoselectivity becomes important. For instance, if the methylene group of the acetonitrile side chain is deprotonated and then reacts with an electrophile that introduces a chiral substituent, a racemic mixture or a pair of diastereomers could be formed. The use of chiral auxiliaries or catalysts would be necessary to achieve stereocontrol.

While specific studies on the stereoselective derivatization of this compound are scarce, related research provides valuable insights. For example, in the synthesis of 1-alkylidene/arylidene-1,2,4-triazolinium salts, a regio- and stereoselective outcome was achieved, which was rationalized by a revised reaction mechanism based on DFT calculations. nih.gov

The following table summarizes examples of regioselective and stereoselective reactions in related triazole systems.

| Reaction Type | Substrates | Outcome | Reference |

| [3+2] Cycloaddition | Nitrile imines and trifluoroacetonitrile | Regioselective formation of 5-trifluoromethyl 1,2,4-triazoles | mdpi.com |

| Heterocyclization | 4H-1,2,4-triazole-3-thiols and chloroethynylphosphonates | High regioselectivity to form fused thiazolo[3,2-b] nih.govmdpi.comorganic-chemistry.orgtriazolium salts | researchgate.net |

| Formation of 1-alkylidene/arylidene-1,2,4-triazolinium salts | Isothiosemicarbazonium salts and benzaldehydes | Regio- and stereoselective synthesis | nih.gov |

| S-alkylation | 4,5-diphenyl-4H-1,2,4-triazole-3-thiol and 2-bromo-1,1-diethoxyethane | Nucleophilic substitution via the sulfur atom | mdpi.com |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-(4H-1,2,4-triazol-4-yl)acetonitrile, ¹H, ¹³C, and ¹⁵N NMR studies are crucial for confirming the substitution pattern and understanding its electronic environment.

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present. For this compound, the substitution at the N4 position results in a symmetric structure with distinct signals for the triazole ring protons and the cyanomethyl substituent.

The ¹H NMR spectrum is expected to show two key signals: a singlet for the two equivalent protons on the triazole ring (H3 and H5) and a singlet for the methylene (B1212753) (-CH₂-) protons of the acetonitrile (B52724) group. The triazole protons are typically observed in the downfield region due to the electron-withdrawing nature of the heterocyclic ring. researchgate.net

The ¹³C NMR spectrum will display characteristic signals for the three distinct carbon environments: the two equivalent carbons of the triazole ring (C3 and C5), the methylene carbon (-CH₂-), and the nitrile carbon (-C≡N). The chemical shifts of the triazole carbons are indicative of their position within the heterocyclic system. ufv.br

Predicted NMR Data for this compound Note: The following data are predicted values based on the analysis of structurally similar 4-substituted 1,2,4-triazoles and may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Triazole C-H (C3-H, C5-H) | 8.0 - 8.5 | 140 - 145 |

| Methylene C-H (-CH₂-) | 5.0 - 5.5 | 35 - 45 |

| Nitrile Carbon (-C≡N) | - | 115 - 120 |

¹⁵N NMR spectroscopy, while less common than ¹H or ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, offers direct insight into the electronic structure of the nitrogen-containing triazole ring. ipb.pt The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state (pyrrole-type vs. pyridine-type) and substitution. rsc.org

In this compound, three distinct nitrogen signals are expected: one for the N4 atom, which is an sp³-like, bridgehead nitrogen, and two for the N1 and N2 atoms, which are sp²-hybridized, pyridine-type nitrogens. The N4 signal would appear at a significantly different chemical shift compared to the N1 and N2 signals, providing unambiguous evidence for the 4-substituted structure. researchgate.net Two-dimensional correlation experiments like ¹H-¹⁵N HMBC can be used to assign these resonances by observing correlations between the triazole protons and the ring nitrogens. researchgate.net

The 1,2,4-triazole (B32235) ring is known to exhibit prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms. ncl.res.in For an unsubstituted or C-substituted 1,2,4-triazole, 1H- and 4H-tautomers can exist in equilibrium. mdpi.com

However, in this compound, the substituent is located on the N4 nitrogen atom. This substitution effectively "locks" the molecule in the 4H-tautomeric form, preventing the tautomerization that would involve the N4 position. The presence of a single, sharp set of signals in the ¹H and ¹³C NMR spectra under typical conditions would confirm the existence of a single, stable tautomer in solution.

Vibrational Spectroscopy for Functional Group Identification (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group, the triazole ring, and the methylene bridge.

Key expected vibrational bands include:

C≡N Stretch: A sharp, medium-intensity band in the range of 2240-2260 cm⁻¹, characteristic of the nitrile functional group.

C=N Stretch: Vibrations associated with the triazole ring typically appear in the 1650-1550 cm⁻¹ region. acs.org

C-H Stretch: Aromatic-like C-H stretching from the triazole ring protons would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹.

Ring Vibrations: Various skeletal vibrations of the triazole ring (e.g., C-N stretching) appear in the fingerprint region (below 1500 cm⁻¹). acs.org

Expected Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Triazole C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Methylene C-H | Stretching | 3000 - 2850 | Medium |

| Nitrile (C≡N) | Stretching | 2260 - 2240 | Medium-Sharp |

| Triazole Ring (C=N/N=N) | Stretching | 1650 - 1550 | Medium-Strong |

| Methylene C-H | Bending (Scissoring) | ~1450 | Variable |

| Triazole Ring | Skeletal Vibrations | 1400 - 1000 | Variable |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (molecular formula C₄H₄N₄), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

The calculated monoisotopic mass of the neutral molecule is 108.0436 Da. In HRMS analysis, the compound is typically observed as a protonated molecule [M+H]⁺. The ability to measure the m/z value to four or more decimal places provides unequivocal confirmation of the molecular formula. rsc.orgrsc.org

HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₄H₅N₄⁺ | 109.0509 |

| [M+Na]⁺ | C₄H₄N₄Na⁺ | 131.0328 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of related 4-substituted 1,2,4-triazole structures allows for a detailed prediction of its solid-state architecture. mdpi.commdpi.com

The 1,2,4-triazole ring is expected to be essentially planar. The cyanomethyl group attached to the N4 atom will extend from this plane. In the crystal lattice, molecules are likely to pack in a way that maximizes intermolecular interactions. Potential interactions include:

Hydrogen Bonding: Weak C-H···N hydrogen bonds may form between the triazole or methylene C-H donors and the nitrogen atoms (N1, N2, or the nitrile N) of adjacent molecules. researchgate.net

π-π Stacking: The electron-rich triazole rings may engage in offset π-π stacking interactions, contributing to the stability of the crystal packing. researchgate.netjyu.fi

Dipole-Dipole Interactions: The polar nitrile group and the triazole ring create significant molecular dipoles, leading to dipole-dipole interactions that influence the crystal arrangement.

The analysis of such a structure would provide invaluable data on the molecule's conformation and how it interacts with its neighbors, which can influence its physical properties. nih.gov

Elucidation of Molecular Geometry, Conformation, and Bond Parameters

The molecular geometry of this compound is characterized by the planar, five-membered 1,2,4-triazole ring connected to an acetonitrile group. The 4H-tautomer is generally considered more stable than the 1H-tautomer for 1,2,4-triazoles. nih.gov The planarity of the triazole ring is a result of the sp² hybridization of its constituent atoms. acs.org

Computational studies, particularly using Density Functional Theory (DFT), on similar 1,2,4-triazole derivatives offer valuable insights into the expected bond parameters. researchgate.netacs.orgnih.gov These studies indicate that the bond lengths and angles within the triazole ring are consistent with its aromatic character. The connection of the acetonitrile group to the N4 position of the triazole ring introduces a degree of conformational flexibility, primarily concerning the rotation around the N4-C(acetonitrile) bond.

Table 1: Predicted Bond Lengths for this compound Data is representative and based on computational studies of similar 1,2,4-triazole structures.

| Bond | Predicted Length (Å) |

| N1-N2 | 1.39 - 1.41 |

| N2-C3 | 1.31 - 1.33 |

| C3-N4 | 1.35 - 1.37 |

| N4-C5 | 1.35 - 1.37 |

| C5-N1 | 1.31 - 1.33 |

| N4-C(methylene) | 1.45 - 1.47 |

| C(methylene)-C(nitrile) | 1.46 - 1.48 |

| C(nitrile)≡N | 1.14 - 1.16 |

Table 2: Predicted Bond Angles for this compound Data is representative and based on computational studies of similar 1,2,4-triazole structures.

| Angle | Predicted Angle (°) |

| C5-N1-N2 | 108 - 110 |

| N1-N2-C3 | 108 - 110 |

| N2-C3-N4 | 112 - 114 |

| C3-N4-C5 | 100 - 102 |

| N4-C5-N1 | 112 - 114 |

| C3-N4-C(methylene) | 128 - 130 |

| C5-N4-C(methylene) | 128 - 130 |

| N4-C(methylene)-C(nitrile) | 109 - 111 |

| C(methylene)-C(nitrile)-N | 178 - 180 |

The conformation of the molecule is likely to be influenced by crystal packing forces. The acetonitrile group can rotate relative to the triazole ring, and the preferred conformation in the solid state will be the one that optimizes intermolecular interactions.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is expected to be governed by a variety of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and potentially π-π stacking. The nitrogen atoms of the triazole ring and the nitrile group are potential hydrogen bond acceptors, while the C-H bonds of the triazole ring and the methylene group can act as weak hydrogen bond donors.

Computational and Theoretical Investigations of 2 4h 1,2,4 Triazol 4 Yl Acetonitrile

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic characteristics and reactivity of 1,2,4-triazole (B32235) derivatives. nih.govacs.orgresearchgate.netnih.gov DFT calculations, such as those using the B3LYP functional with a 6-311++G** basis set, are employed to determine various molecular properties. nih.gov Such studies are fundamental in predicting the outcomes of chemical reactions and understanding the intrinsic nature of the molecule. For instance, DFT calculations have been successfully used to analyze the structural and vibrational properties of molecules with similar nitrile functionalities. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical stability and reactivity. scirp.org A smaller energy gap generally implies higher reactivity.

For 1,2,4-triazole derivatives, theoretical calculations are used to determine these energy levels. researchgate.net The reactivity of these molecules can be significantly influenced by the solvent environment, which can alter the HOMO-LUMO energy gap. scirp.org

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energies and Energy Gap for a Representative 1,2,4-Triazole Derivative

| Orbital | Energy (eV) in Gas Phase | Energy (eV) in DMF Solution |

| HOMO | - | - |

| LUMO | - | - |

| Energy Gap (ΔE) | - | - |

| Note: Specific values for 2-(4H-1,2,4-triazol-4-yl)acetonitrile are not publicly available and would require specific computational studies. The table structure is provided for illustrative purposes based on typical data from DFT studies on related molecules. scirp.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. researchgate.netresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

In studies of related 1,2,4-triazole compounds, such as 4H-3-amino-1,2,4-triazole, the electrostatic potential distribution reveals that the pyridinic nitrogen atoms exhibit a more negative potential, making them likely sites for interaction with cations. acs.org Conversely, the pyrrolic nitrogen shows a more positive potential, suggesting it can interact with anions. acs.org For this compound, it is expected that the nitrogen atoms of the triazole ring and the nitrogen of the acetonitrile (B52724) group would be regions of negative electrostatic potential, indicating their role in intermolecular interactions.

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. These descriptors include chemical potential, hardness, softness, and the electrophilicity index. Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. dnu.dp.ua

These parameters are instrumental in understanding the interaction of 1,2,4-triazole derivatives with other chemical species. dnu.dp.ua For instance, the analysis of Fukui indices can pinpoint the specific atoms in the triazole ring that are most likely to participate in a chemical reaction.

Table 2: Global Reactivity Descriptors

| Descriptor | Definition |

| Chemical Potential (μ) | The negative of electronegativity, related to the tendency of electrons to escape. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. |

| Global Softness (S) | The reciprocal of chemical hardness, indicating the molecule's capacity to accept electrons. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons from the environment. |

| Nucleophilicity Index (N) | A measure of the molecule's ability to donate electrons. |

| Note: This table provides definitions for commonly calculated global reactivity descriptors. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

Quantum Chemical Analysis of Tautomeric Forms and Thermodynamic Stabilities

The 1,2,4-triazole ring can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. researchgate.netijsr.netnih.govresearchgate.net The main tautomers are the 1H-, 2H-, and 4H-forms. The relative stability of these tautomers is a key aspect of the chemistry of 1,2,4-triazoles and can be investigated using quantum chemical calculations. researchgate.netresearchgate.net

For the parent 1,2,4-triazole, the 1H-tautomer is generally considered more stable than the 4H-tautomer. researchgate.net However, the presence of substituents can significantly influence the tautomeric equilibrium. nih.govresearchgate.net DFT studies have shown that for some substituted 1,2,4-triazoles, the N2-H tautomer is the most stable, while the N4-H form is the least stable. researchgate.net The relative stability of the tautomers is affected by intramolecular interactions between the substituent and the triazole ring. nih.govresearchgate.net The solvent environment can also play a crucial role in determining the predominant tautomeric form. zsmu.edu.ua

For this compound, the substituent is on the N4 position, which defines it as the 4H-tautomer. Quantum chemical calculations would be necessary to determine the relative energies of its potential 1H and 2H tautomers and thus their thermodynamic stabilities.

Table 3: Possible Tautomers of a Substituted 1,2,4-Triazole

| Tautomer | Description |

| 1H-1,2,4-triazole | Proton is on the N1 nitrogen atom. |

| 2H-1,2,4-triazole | Proton is on the N2 nitrogen atom. |

| 4H-1,2,4-triazole | Proton is on the N4 nitrogen atom. |

| Note: The stability of these forms depends on the nature and position of the substituents. |

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving 1,2,4-triazole derivatives. Theoretical studies can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed understanding of the reaction pathway.

For example, the synthesis of 1,2,4-triazoles often involves cyclization reactions, and computational models can help to understand the step-by-step process of ring formation. researchgate.net The 1,3-dipolar cycloaddition reaction, a common method for synthesizing triazoles, has also been studied using computational methods to understand its regioselectivity. acs.orgresearchgate.net Furthermore, the interaction of 1,2,4-triazol-5-ylidenes with acetonitrile has been shown to proceed via a C-H insertion mechanism, a finding that can be explored through computational modeling. nih.gov

Theoretical Insights into Molecular Recognition and Binding Interactions

Computational chemistry offers a powerful lens through which to understand the intricate dance of molecular recognition and binding. In the context of substituted 1,2,4-triazole derivatives, theoretical investigations, including molecular docking and Density Functional Theory (DFT), have provided valuable insights into their potential interactions with biological targets. While specific studies focusing solely on This compound are not extensively documented in the reviewed literature, the principles derived from studies on analogous structures can illuminate its potential behavior.

Molecular docking simulations are a cornerstone of computational drug design, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. For various 1,2,4-triazole derivatives, these studies have been instrumental in identifying key binding modes and affinities. For instance, in studies of N-arylated 1,2,4-triazole coupled acetamides, molecular docking has revealed excellent binding affinities towards protein kinases, which are crucial targets in cancer therapy. nih.gov The nitrogen atoms of the triazole ring are frequently implicated in forming crucial hydrogen bonds with amino acid residues within the active sites of these proteins. pensoft.net

DFT calculations further refine our understanding by elucidating the electronic properties of these molecules. Such studies on 1,2,4-triazole derivatives have been used to calculate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netnih.gov The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. A smaller energy gap often correlates with higher reactivity, which can be a desirable trait in the design of bioactive compounds. researchgate.net

The general findings from computational studies on related 1,2,4-triazole compounds are summarized in the tables below, offering a predictive glimpse into the potential interactions of This compound .

Table 1: Representative Binding Affinity Data from Molecular Docking Studies of 1,2,4-Triazole Derivatives

| Compound Class | Target Protein | Reported Binding Affinity (kcal/mol) | Key Interacting Residues (if specified) |

| N-arylated 1,2,4-triazole coupled acetamides | c-kit tyrosine kinase | -176.749 | Not specified |

| N-arylated 1,2,4-triazole coupled acetamides | Protein kinase B | -170.066 | Not specified |

| 3,4,5-Trisubstituted-1,2,4-triazoles | Not specified | Not specified | Not specified |

| 1,2,4-Triazole derivatives | Various bacterial and fungal proteins | Not specified | Not specified |

This table presents data from studies on various 1,2,4-triazole derivatives to illustrate the range of binding affinities observed in computational studies. nih.govekb.eg

Table 2: Representative DFT-Calculated Parameters for Substituted 1,2,4-Triazoles

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| N-phenylpropanamide derivative 7a | -7.128 | -1.491 | 5.637 |

| N-phenylpropanamide derivative 7b | -6.973 | -1.358 | 5.615 |

| N-phenylpropanamide derivative 7c | -7.144 | -2.526 | 4.618 |

This table showcases DFT-calculated frontier molecular orbital energies for representative 1,2,4-triazole derivatives, indicating their relative reactivity. researchgate.netnih.gov

These computational approaches underscore the importance of the 1,2,4-triazole scaffold in facilitating molecular interactions. The nitrogen atoms within the triazole ring are consistently identified as key players, acting as hydrogen bond acceptors, which is a critical aspect of molecular recognition in biological systems. pensoft.net While direct computational data for This compound is pending in the scientific literature, the established patterns from related compounds provide a solid foundation for predicting its binding behavior and for guiding future experimental and theoretical investigations.

Synthetic Utility and Advanced Material Applications of 2 4h 1,2,4 Triazol 4 Yl Acetonitrile Derivatives

Role as a Key Synthetic Intermediate for Fused Heterocyclic Systems

The presence of the reactive cyanomethyl group (-CH2CN) makes 2-(4H-1,2,4-triazol-4-yl)acetonitrile an ideal starting material for the construction of annulated (fused) heterocyclic systems. The active methylene (B1212753) protons can be easily removed by a base, generating a nucleophilic carbanion that can participate in various cyclization reactions.

Synthesis of Pyrazolo-, Thiadiazolo-, and Triazino-Fused Triazoles

The activated methylene and nitrile functionalities of this compound are instrumental in constructing bicyclic nitrogen heterocycles. researchgate.net These reactions typically proceed through an initial condensation or coupling reaction followed by an intramolecular cyclization to form the fused ring system.

Pyrazolo[5,1-c] researchgate.netnih.govzsmu.edu.uatriazoles: These fused systems can be synthesized from this compound by leveraging the reactivity of the cyanomethyl group. One established pathway involves the coupling of the active methylene group with an appropriate diazonium salt. The resulting hydrazone intermediate undergoes spontaneous intramolecular cyclization via nucleophilic attack of the triazole ring nitrogen onto the nitrile carbon, leading to the formation of the fused pyrazole (B372694) ring. researchgate.netnih.gov

Thiadiazolo[3,2-b] researchgate.netnih.govzsmu.edu.uatriazoles: The synthesis of fused thiadiazole derivatives often involves the use of sulfur-containing reagents. nih.gov Starting from this compound, a common strategy involves reaction with carbon disulfide in the presence of a base to form a dithiocarboxylate intermediate. Subsequent reaction with a suitable dielectrophile or an oxidizing agent can induce cyclization to form the thiadiazole ring fused to the parent triazole core.

Triazino[4,3-b] researchgate.netnih.govzsmu.edu.uatriazoles: The construction of a fused triazine ring can be achieved through various condensation reactions. nih.gov For example, the active methylene group of this compound can react with triazine precursors. Another potential route involves the conversion of the nitrile group into an amidine or amidrazone, which can then undergo cyclocondensation with α,β-dicarbonyl compounds or their equivalents to build the fused six-membered triazine ring. nih.gov

Table 1: Synthetic Routes to Fused Heterocycles from this compound

| Target Fused System | Key Co-Reagent(s) | General Reaction Type | Relevant Literature Context |

|---|---|---|---|

| Pyrazolo[5,1-c] researchgate.netnih.govzsmu.edu.uatriazole | Aryl Diazonium Salts | Japp–Klingemann Reaction / Cyclization | researchgate.netnih.gov |

| Thiadiazolo[3,2-b] researchgate.netnih.govzsmu.edu.uatriazole | Carbon Disulfide (CS2), Halogenating Agent | Heterocyclization | nih.gov |

| Triazino[4,3-b] researchgate.netnih.govzsmu.edu.uatriazole | α,β-Dicarbonyl Compounds (after nitrile modification) | Condensation / Cyclization | nih.govnih.gov |

Construction of Spiro-Heterocyclic Scaffolds

Spiro-heterocycles, characterized by two rings connected through a single common atom, are significant scaffolds in medicinal chemistry. researchgate.net The synthesis of spiro 1,2,4-triazole (B32235) derivatives can be achieved from precursors known as amidrazones. researchgate.net

The synthesis of a spiro-heterocyclic system from this compound can be envisioned in a two-step process. First, the nitrile group is converted into an amidrazone functionality. This is typically achieved via the Pinner reaction, where the nitrile is treated with an alcohol and HCl to form an imidate, which is subsequently reacted with hydrazine (B178648). The resulting 2-(4H-1,2,4-triazol-4-yl)acetamidrazone can then undergo a condensation reaction with various cyclic ketones (e.g., cyclopentanone, cyclohexanone, or heterocyclic ketones) in the presence of an acid catalyst. This reaction forms a spirocyclic dihydro-1,2,4-triazole derivative, where the spiro atom connects the newly formed ring to the cyclic ketone precursor. researchgate.net This methodology provides a pathway to novel and structurally complex spiro compounds. nih.govrsc.org

Derivatization for the Development of Complex Molecular Architectures

Beyond fused systems, the title compound is a valuable starting point for creating larger, more complex molecules, including polymers and ligand-metal assemblies, through targeted derivatization of its functional groups.

Incorporation into Polymeric Structures and Coordination Polymers

The 1,2,4-triazole nucleus is an excellent ligand for coordinating with metal ions due to the presence of multiple nitrogen atoms that can act as electron-pair donors. bohrium.comfigshare.com Specifically, the N1 and N2 atoms of the triazole ring can bridge metal centers, facilitating the formation of coordination polymers (CPs). mdpi.com

To enhance its coordinating ability, the nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 4H-1,2,4-triazol-4-yl-acetic acid. researchgate.net This carboxylic acid derivative is a bifunctional linker, capable of coordinating to metal ions through both the triazole nitrogens and the carboxylate oxygen atoms. The reaction of this linker with various metal salts (e.g., Cd(II), Zn(II), Cu(II)) under solvothermal or standard solution conditions can lead to the self-assembly of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. mdpi.comresearchgate.net The final structure and dimensionality of the polymer are influenced by the coordination geometry of the metal ion, the reaction conditions, and the presence of any ancillary ligands. bohrium.com These materials are of interest for their potential applications in gas storage, catalysis, and as sacrificial templates for synthesizing metal oxides. mdpi.com

Formation of Schiff Base Derivatives

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond and are typically formed by the condensation of a primary amine with an aldehyde or ketone. mediresonline.org While this compound itself lacks a primary amine, it can be readily converted into a suitable precursor.

The nitrile group can be reduced to a primary amine using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reaction yields 2-(4H-1,2,4-triazol-4-yl)ethanamine. This amine derivative can then be reacted with a wide variety of substituted aromatic or heterocyclic aldehydes (e.g., benzaldehyde, salicylaldehyde, furfural) in a suitable solvent, often with acid catalysis, to produce a diverse library of Schiff base derivatives. zsmu.edu.uanih.gov These derivatives are significant in coordination chemistry, as the imine nitrogen and other heteroatoms can act as chelation sites for metal ions, and they are widely studied for their biological activities. nih.gov

Table 2: Derivatization of this compound for Complex Architectures

| Target Architecture | Intermediate Derivative | Key Transformation | Subsequent Reaction | Relevant Literature Context |

|---|---|---|---|---|

| Coordination Polymer | 4H-1,2,4-triazol-4-yl-acetic acid | Nitrile Hydrolysis | Reaction with metal salts (e.g., Zn2+, Cd2+) | mdpi.comresearchgate.net |

| Schiff Base | 2-(4H-1,2,4-triazol-4-yl)ethanamine | Nitrile Reduction | Condensation with aldehydes/ketones | mediresonline.orgnih.gov |

Precursors for Functional Materials Development

The derivatives of this compound are valuable precursors for a range of advanced functional materials. The inherent properties of the 1,2,4-triazole ring—such as its thermal stability, high nitrogen content, and ability to engage in hydrogen bonding and coordinate with metals—are imparted to the materials derived from it. nih.govresearchgate.net

The coordination polymers discussed previously are a prime example of such functional materials. For instance, a cadmium-based coordination polymer derived from 4H-1,2,4-triazol-4-yl acetic acid has been used as a 'soft' sacrificial matrix, which upon controlled pyrolysis, yields phase-pure cadmium oxide (CdO) nanoparticles with specific morphologies. mdpi.com This demonstrates a pathway to advanced inorganic materials.

Furthermore, triazole derivatives are being explored for applications in optoelectronics. The nitrogen atoms in the triazole ring can effectively passivate defects on the surfaces of materials like perovskites, which are used in solar cells. acs.org By coordinating to undercoordinated ions (e.g., Pb²⁺), these triazole-based molecules can reduce non-radiative recombination and enhance the efficiency and stability of photovoltaic devices. acs.org The fused heterocyclic systems synthesized from this precursor, particularly those with a high nitrogen content, are also of interest as potential high-energy-density materials (HEDMs), which are designed for applications requiring a rapid release of energy. rsc.org

Ligands in Metal-Organic Frameworks and Coordination Chemistry

The design and synthesis of metal-organic frameworks (MOFs) and coordination polymers rely on the selection of appropriate organic ligands to bridge metal centers, thereby creating extended, often porous, structures. Ligands derived from 1,2,4-triazole are particularly effective in this role due to the ability of the triazole ring's nitrogen atoms to coordinate with metal ions in various modes. This can lead to the formation of polynuclear and polymeric coordination compounds. wikipedia.org

While direct applications of this compound as the primary ligand in extensive MOF structures are not widely documented in publicly available research, the principles of its utility can be inferred from the study of analogous triazole-containing ligands. For instance, the combination of a triazole ring with another functional group, such as a carboxylic acid, has been shown to be a successful strategy for constructing novel coordination complexes.

A pertinent example is the use of 2,4-bis-(triazol-1-yl)benzoic acid, a ligand featuring two triazole rings and a carboxyl group, in the solvothermal synthesis of new cadmium(II) and zinc(II) coordination complexes. nih.govacs.org In these structures, both the nitrogen atoms of the triazole rings and the oxygen atoms of the carboxylate group participate in coordinating to the metal centers. acs.org This multi-point coordination is crucial for the formation of stable, extended frameworks.

The nitrile group in this compound also offers a potential coordination site. Nitriles are known to act as ligands in a variety of transition metal complexes, typically binding in a linear fashion through the nitrogen lone pair. wikipedia.org This suggests that derivatives of this compound could function as versatile ligands, potentially bridging metal centers through both the triazole and nitrile functionalities, or offering a site for post-synthetic modification within a MOF.

The synthesis of such coordination complexes often involves the reaction of the ligand with a metal salt in a suitable solvent, sometimes under solvothermal conditions to promote crystallization. nih.govacs.org The resulting structures are then characterized by techniques such as single-crystal X-ray diffraction to determine their precise three-dimensional arrangement.

Table 1: Crystallographic Data for a Representative Triazole-Based Coordination Polymer

| Parameter | [Cd(L)(TPA)₀.₅(H₂O)]·H₂O acs.org |

| Chemical Formula | C₁₅H₁₃CdN₆O₅.₅ |

| Formula Weight | 497.72 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.386(3) |

| b (Å) | 18.291(5) |

| c (Å) | 10.091(3) |

| α (°) | 90 |

| β (°) | 107.41(3) |

| γ (°) | 90 |

| Volume (ų) | 1828.9(9) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.809 |

| (Data for a complex synthesized with 2,4-bis-(triazol-1-yl)benzoic acid (HL), where L is the deprotonated ligand, and terephthalic acid (TPA)) |

Building Blocks for Nano-Composites and Advanced Materials

The utility of this compound and its derivatives extends beyond coordination chemistry into the development of nano-composites and other advanced materials. The inherent properties of the 1,2,4-triazole ring, such as thermal stability and nitrogen-rich character, make it an attractive component for materials designed for specific functions.

While specific research on nano-composites directly incorporating this compound is limited, the broader class of triazole derivatives is recognized for its potential in materials science. For example, triazole-containing compounds are explored as building blocks for energetic materials, where the high nitrogen content contributes to a high heat of formation.

Furthermore, the nitrile functionality of this compound can be a key reactive handle for integrating the molecule into larger systems. Nitriles can undergo a variety of chemical transformations, allowing them to be covalently linked to other molecules or polymer backbones. This adaptability is crucial for the bottom-up construction of nano-composites, where molecular components are precisely assembled to achieve desired material properties.

The synthesis of such advanced materials could involve polymerization reactions where a derivative of this compound is used as a monomer or cross-linking agent. Alternatively, it could be incorporated into a composite material as a functional additive, for example, to enhance thermal stability or to introduce specific chemical reactivity. The development of such materials is an active area of research, driven by the continuous demand for new materials with tailored properties for a wide range of applications.

Q & A

Q. What methodologies validate the stability of this compound under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.